molecular formula C53H76O15 B570042 (E,6R)-8-[(1S,4Z,6E,8E,10R,12R,14R,16S,17E,20R,21R,22S,24R,26R,27E,31E,34S,36S,40R)-22-hydroxy-21,40-dimethyl-3-oxo-26-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid CAS No. 111749-38-3

(E,6R)-8-[(1S,4Z,6E,8E,10R,12R,14R,16S,17E,20R,21R,22S,24R,26R,27E,31E,34S,36S,40R)-22-hydroxy-21,40-dimethyl-3-oxo-26-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid

Cat. No.: B570042
CAS No.: 111749-38-3
M. Wt: 953.176
InChI Key: OEXOWMADMHIMMQ-QDQTWOKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,6R)-8-[(1S,4Z,6E,8E,10R,12R,14R,16S,17E,20R,21R,22S,24R,26R,27E,31E,34S,36S,40R)-22-hydroxy-21,40-dimethyl-3-oxo-26-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid involves multiple steps, including glycosylation and cyclization reactions. One common method involves the use of glucosyltransferase enzymes to attach glucose moieties to the aglycone part of the molecule . The reaction conditions typically include a buffered aqueous solution with specific pH and temperature settings to optimize enzyme activity.

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are cultured in bioreactors under controlled conditions to maximize the yield of this compound. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

(E,6R)-8-[(1S,4Z,6E,8E,10R,12R,14R,16S,17E,20R,21R,22S,24R,26R,27E,31E,34S,36S,40R)-22-hydroxy-21,40-dimethyl-3-oxo-26-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

(E,6R)-8-[(1S,4Z,6E,8E,10R,12R,14R,16S,17E,20R,21R,22S,24R,26R,27E,31E,34S,36S,40R)-22-hydroxy-21,40-dimethyl-3-oxo-26-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E,6R)-8-[(1S,4Z,6E,8E,10R,12R,14R,16S,17E,20R,21R,22S,24R,26R,27E,31E,34S,36S,40R)-22-hydroxy-21,40-dimethyl-3-oxo-26-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid involves its interaction with specific molecular targets and pathways. It binds to enzymes involved in cell wall synthesis, inhibiting their activity and leading to cell death. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways .

Properties

CAS No.

111749-38-3

Molecular Formula

C53H76O15

Molecular Weight

953.176

InChI

InChI=1S/C53H76O15/c1-32(17-14-15-23-47(56)57)27-33(2)52-43-26-25-36(63-52)18-10-6-5-7-11-19-37(64-53-51(61)50(60)49(59)46(31-54)68-53)28-38-29-39(55)34(3)40(62-38)21-16-22-41-35(4)44-30-45(65-41)42(66-44)20-12-8-9-13-24-48(58)67-43/h6,8-13,16,19-20,22,24-27,32,34-46,49-55,59-61H,5,7,14-15,17-18,21,23,28-31H2,1-4H3,(H,56,57)/b9-8+,10-6+,19-11+,20-12+,22-16+,24-13-,33-27+/t32-,34-,35+,36+,37+,38+,39+,40-,41+,42-,43+,44-,45-,46-,49-,50+,51-,52+,53-/m1/s1

InChI Key

OEXOWMADMHIMMQ-QDQTWOKMSA-N

SMILES

CC1C2CC=CC3C(C4CC(O3)C(O4)C=CC=CC=CC(=O)OC5C=CC(CC=CCCC=CC(CC(O2)CC1O)OC6C(C(C(C(O6)CO)O)O)O)OC5C(=CC(C)CCCCC(=O)O)C)C

Origin of Product

United States

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